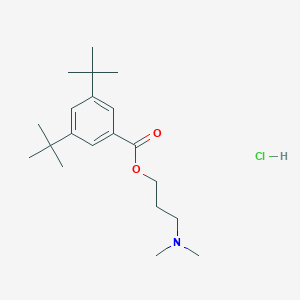
4-methyl-N-(2-methyl-4-nitrophenyl)benzamide
Description
Synthesis Analysis The synthesis of benzamide derivatives, including those structurally similar to 4-methyl-N-(2-methyl-4-nitrophenyl)benzamide, often involves multi-step chemical reactions. For instance, N-{[(4-nitrophenyl)amino]methyl}benzamide was synthesized from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, characterized by 1H-NMR, 13C-NMR, and FTIR spectroscopy, indicating a typical approach for such compounds (Buzarevski et al., 2014).
Molecular Structure Analysis The crystal structure of related benzamide compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, has been determined using single-crystal X-ray diffraction, revealing intricate details like dihedral angles between aromatic rings and stabilization through hydrogen bonding, which are critical for understanding the molecular structure and interactions of 4-methyl-N-(2-methyl-4-nitrophenyl)benzamide (Saeed et al., 2008).
Chemical Reactions and Properties Research on benzamide derivatives includes their synthesis, characterization, and potential as antimicrobial agents, as seen in the synthesis and evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides. These studies highlight the broad spectrum of activity of benzamide compounds against various microorganisms, pointing to the chemical reactivity and potential applications of compounds like 4-methyl-N-(2-methyl-4-nitrophenyl)benzamide (Ertan et al., 2007).
Physical Properties Analysis The physical properties of benzamide derivatives, such as 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide, have been studied through methods like DFT calculations and spectroscopy. Such analyses provide insights into the optical transmittance, thermal stability, and molecular geometry, essential for understanding the physical characteristics of 4-methyl-N-(2-methyl-4-nitrophenyl)benzamide (Prabukanthan et al., 2022).
Chemical Properties Analysis Investigations into the chemical properties of benzamide derivatives, such as their antioxidant activity, involve both experimental and theoretical methods. For instance, the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide revealed insights into its molecular structure, vibrational frequencies, and electronic properties through X-ray diffraction, IR spectroscopy, and DFT calculations, providing a comprehensive understanding of the chemical properties relevant to 4-methyl-N-(2-methyl-4-nitrophenyl)benzamide (Demir et al., 2015).
properties
IUPAC Name |
4-methyl-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-5-12(6-4-10)15(18)16-14-8-7-13(17(19)20)9-11(14)2/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYUFARLLVOEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-methyl-4-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)methanamine](/img/structure/B4017044.png)
![2-{1-(2-methylbenzyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4017047.png)
![3-{[2-(2-methoxyphenyl)ethyl]amino}-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017053.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B4017059.png)
![N,N-bis(2-methoxyethyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4017063.png)
![5,5'-[(4-isopropylphenyl)methylene]bis[2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4017064.png)



![4-chloro-N-(2,4-dichlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4017101.png)
![6-methyl-3-[(4-methyl-1H-imidazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4017119.png)

![N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4017149.png)